1,4-Bis(3-chlorobenzyl)piperazine
Description
Properties
Molecular Formula |
C18H20Cl2N2 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
1,4-bis[(3-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H20Cl2N2/c19-17-5-1-3-15(11-17)13-21-7-9-22(10-8-21)14-16-4-2-6-18(20)12-16/h1-6,11-12H,7-10,13-14H2 |
InChI Key |
TUXMWVHAGDOEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Method
The nucleophilic substitution approach is the most widely reported method, leveraging the reactivity of piperazine’s secondary amines with 3-chlorobenzyl chloride.
Reaction Mechanism
Piperazine reacts with two equivalents of 3-chlorobenzyl chloride in a polar aprotic solvent (e.g., toluene or dimethylformamide) under reflux conditions. The reaction proceeds via an SN2 mechanism, where the lone pair on piperazine’s nitrogen attacks the electrophilic carbon of 3-chlorobenzyl chloride, displacing chloride ions.
Representative Procedure
-
Reactants : Piperazine (1 equiv), 3-chlorobenzyl chloride (2.2 equiv).
-
Solvent : Toluene (anhydrous).
-
Conditions : Reflux at 80–100°C for 12–24 hours under nitrogen atmosphere.
-
Workup : The mixture is cooled, filtered to remove precipitated salts, and concentrated. The crude product is recrystallized from ethanol to yield white crystals.
Optimization Insights
Comparative Data
Reductive Amination Approach
Reductive amination offers an alternative route, particularly useful for introducing benzyl groups via aldehyde intermediates.
Reaction Mechanism
Piperazine reacts with 3-chlorobenzaldehyde in the presence of a reducing agent (e.g., sodium borohydride or sodium cyanoborohydride). The aldehyde undergoes condensation with piperazine’s amines to form imine intermediates, which are subsequently reduced to the corresponding amines.
Representative Procedure
-
Reactants : Piperazine (1 equiv), 3-chlorobenzaldehyde (2.2 equiv).
-
Solvent : Methanol or dichloromethane.
-
Reducing Agent : Sodium borohydride (2.5 equiv).
-
Conditions : Stir at room temperature for 6–12 hours.
-
Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Insights
Comparative Data
| Parameter | Value | Source |
|---|---|---|
| Solvent | Methanol | |
| Reducing Agent | Sodium borohydride | |
| Reaction Time | 6–12 hours | |
| Yield | 60–65% |
Advanced Synthetic Strategies
One-Pot Synthesis
Recent advancements describe a one-pot method combining nucleophilic substitution and in situ purification. Piperazine and 3-chlorobenzyl chloride are reacted in toluene with potassium carbonate as a base, followed by direct filtration and recrystallization. This method reduces processing time and improves yield to 80%.
Microwave-Assisted Synthesis
Microwave irradiation (100–120°C, 30–60 minutes) accelerates the nucleophilic substitution reaction, achieving 85% yield with reduced side products.
Characterization and Analytical Data
Spectral Properties
Purity Assessment
Applications in Pharmaceutical Research
1,4-Bis(3-chlorobenzyl)piperazine serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(3-chlorobenzyl)piperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the benzyl groups can be replaced by nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation: The benzylic positions can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding the corresponding benzylpiperazine derivative.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Major Products
Nucleophilic substitution: Products include substituted benzylpiperazine derivatives.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include benzylpiperazine derivatives without chlorine atoms.
Scientific Research Applications
1,4-Bis(3-chlorobenzyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: It is used in studies involving neurotransmitter uptake and receptor binding, particularly in the context of serotonin and dopamine systems.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1,4-Bis(3-chlorobenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or transporters. For example, it can inhibit the uptake of serotonin and dopamine by binding to their respective transporters, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action can lead to various physiological and behavioral effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Data Tables
Table 1. Key Properties of 1,4-Bis(3-chlorobenzyl)piperazine and Analogues
Biological Activity
1,4-Bis(3-chlorobenzyl)piperazine is a compound of significant interest in medicinal chemistry due to its unique interactions with serotonin receptors. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
1,4-Bis(3-chlorobenzyl)piperazine has the molecular formula CHClN. It features a piperazine ring substituted with two 3-chlorobenzyl groups, which enhances its reactivity and interaction with biological targets. The presence of chlorine atoms contributes to its pharmacological profile, particularly in relation to serotonin receptor modulation.
The compound exhibits a partial agonist activity at the human 5-HT2A and 5-HT2C serotonin receptors while acting as an antagonist at the 5-HT2B receptor. This dual action suggests that it could be beneficial in treating mood disorders and other psychiatric conditions by modulating serotonin signaling pathways.
Table 1: Serotonin Receptor Activity of 1,4-Bis(3-chlorobenzyl)piperazine
| Receptor | Activity |
|---|---|
| 5-HT2A | Partial Agonist |
| 5-HT2B | Antagonist |
| 5-HT2C | Partial Agonist |
Pharmacological Applications
Research indicates that the unique receptor profile of 1,4-bis(3-chlorobenzyl)piperazine may lead to various therapeutic applications. Its ability to modulate serotonin receptors positions it as a candidate for developing treatments for:
- Mood Disorders : Potential use in antidepressants or anxiolytics.
- Psychoactive Research : Exploration of its effects in behavioral studies.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
- Serotonin Receptor Interaction Studies : A study demonstrated that the compound's binding affinity to serotonin receptors is significantly higher than simpler derivatives like benzylpiperazine (BZP), suggesting enhanced therapeutic potential.
- Toxicity and Safety Profiles : Research into the safety profile indicates that while the compound shows promise for therapeutic use, there are concerns regarding side effects associated with receptor modulation. Further studies are needed to evaluate its long-term safety and efficacy in clinical settings.
- Comparative Analysis with Similar Compounds : Comparative studies with structurally similar compounds reveal that the dual chlorobenzyl substitution pattern enhances binding affinity, leading to distinct pharmacological effects.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(3-Chlorophenyl)piperazine | CHClN | Single chlorophenyl group; simpler structure |
| Benzylpiperazine (BZP) | CHN | Lacks chlorine; psychoactive properties |
| 1-(4-Chlorophenyl)piperazine | CHClN | Substituted at para position; similar activity |
| 1-(3-Trifluoromethylphenyl)piperazine | CHFN | Contains trifluoromethyl; distinct reactivity |
Q & A
Q. What are the optimal synthetic routes for 1,4-bis(3-chlorobenzyl)piperazine, and how do substituent positions affect yield?
Methodological Answer:
- Synthetic Protocol : React piperazine with 3-chlorobenzyl chloride derivatives in a two-step nucleophilic substitution. Use acetone as a solvent and NaOH to neutralize HCl byproducts, followed by reflux (1–2 h) .
- Substituent Effects : Substituents at ortho or para positions on aromatic rings enhance inhibitory activity (e.g., DPP-IV enzyme inhibition), while meta-substitution reduces binding affinity due to steric hindrance . Electron-withdrawing groups (EWGs) like Cl improve activity compared to electron-donating groups (EDGs) .
- Purification : Precipitate the product via ethanol/water washes and dry under vacuum. Characterize using NMR and HPLC (>95% purity).
Q. How can researchers confirm the structural conformation of 1,4-bis(3-chlorobenzyl)piperazine?
Methodological Answer:
- Computational Analysis : Perform conformational searches using semiempirical methods (e.g., AM1 in Spartan06) to identify low-energy conformers. Compare relative energies (e.g., ΔG = 0–5 kcal/mol) .
- Experimental Validation : Use X-ray crystallography (if crystalline) or NMR (1H/13C) to validate bond angles and torsional preferences. For non-crystalline samples, compare experimental IR spectra with computational predictions .
Q. What preliminary assays are recommended to assess the biological activity of this compound?
Methodological Answer:
- Enzyme Inhibition : Screen against targets like DPP-IV using fluorometric assays (e.g., measure cleavage of Gly-Pro-AMC substrate) at 10–100 µM concentrations .
- DNA Interaction : Conduct molecular docking (AutoDock Vina) with B-DNA (PDB: 1BNA) to predict binding sites. Validate via UV-Vis titration or fluorescence quenching .
Advanced Research Questions
Q. How to design experiments evaluating substituent effects on DNA binding affinity?
Methodological Answer:
- Variable Selection : Synthesize analogs with substituents at ortho, meta, and para positions. Prioritize EWGs (Cl, NO₂) and EDGs (OCH₃) .
- Docking Protocol :
- Prepare DNA (remove water, add Kollman charges) and ligand (assign Geistinger partial charges).
- Define a 40ų grid around DNA grooves. Run 20 simulations per analog, using Lamarckian genetic algorithms .
- Analysis : Compare binding affinities (ΔG) and interaction types (hydrogen bonds, π-alkyl). Correlate with IC₅₀ values from cytotoxicity assays .
Q. How to resolve contradictions in substituent effects across different studies?
Methodological Answer:
- Comparative Docking : Replicate docking studies using identical parameters (software, grid size) for all analogs. Verify force field consistency (e.g., AMBER vs. CHARMM) .
- Structure-Activity Relationship (SAR) : Cluster analogs by substituent electronic/steric parameters (Hammett σ, Taft ES). Use multivariate regression to isolate dominant factors .
- Experimental Validation : Test top analogs in cell-based assays (e.g., apoptosis in HeLa cells) to confirm computational predictions .
Q. What strategies enhance DNA-binding affinity and specificity?
Methodological Answer:
- Modify Substituents : Introduce para-NO₂ groups to strengthen hydrogen bonds (e.g., 2.18 Å bond with DA6 in DNA) .
- Optimize Hydrophobicity : Replace chlorobenzyl with trifluoromethyl groups to enhance π-alkyl interactions (4.91 Å with DG4) .
- Backbone Rigidity : Incorporate fused rings (e.g., quinoline) to reduce conformational entropy loss upon binding .
Q. What are the stability considerations for long-term storage of this compound?
Methodological Answer:
Q. How to validate computational conformational predictions experimentally?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
